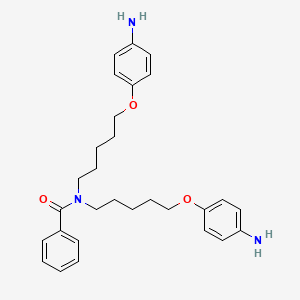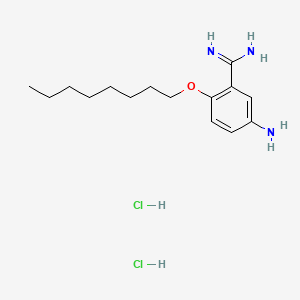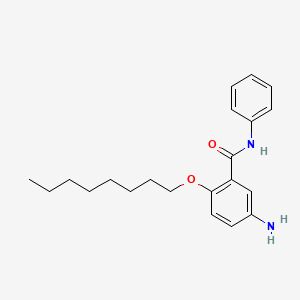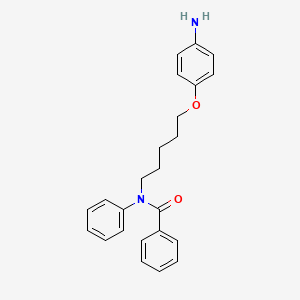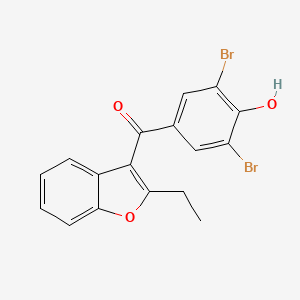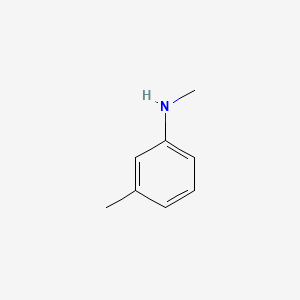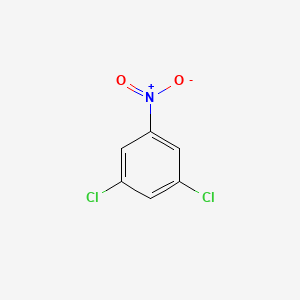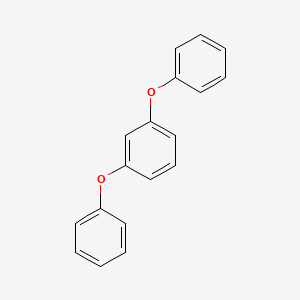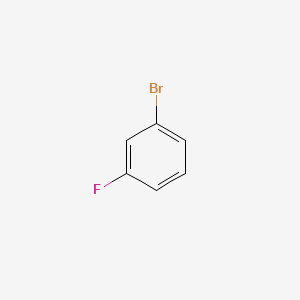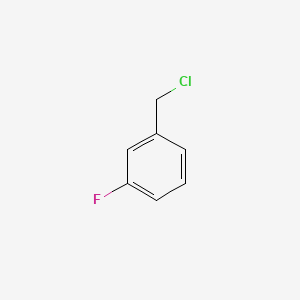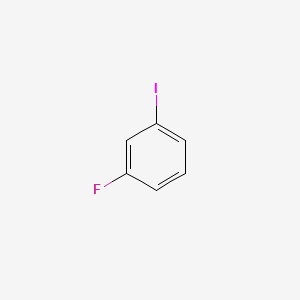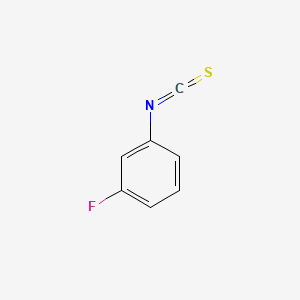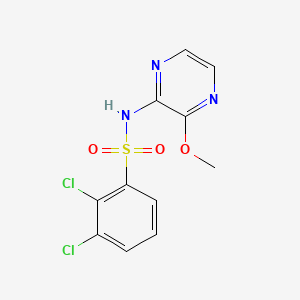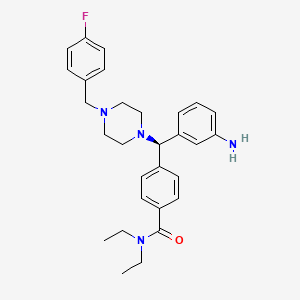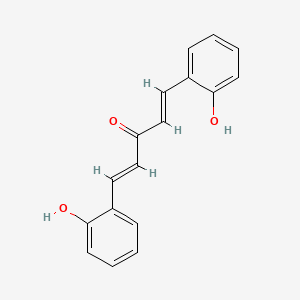
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one
説明
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one, also known as Bis-1,5-(4-Hydroxyphenyl)-1,4-Pentadien-3-one, is a chemical compound with the molecular formula C17H14O3 . It has a molecular weight of 266.2913 .
Molecular Structure Analysis
The molecular structure of 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one consists of 17 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one has a relative density of 1.269g/cm3 . The predicted boiling point is 492.7±40.0 °C , and the predicted flash point is 265.8°C .科学的研究の応用
Nonlinear Optical Properties
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one derivatives have been studied for their nonlinear optical properties. Bis-chalcone derivatives of this compound show promising applications due to their high second harmonic generation (SHG) conversion efficiencies and significant third-order nonlinear optical properties, making them potential candidates for optical limiting materials due to their two-photon absorption phenomenon (Shettigar et al., 2006).
Photophysical and Mesomorphism Studies
The compound and its derivatives have been synthesized and studied for their photophysical properties and mesomorphism. Hydrogen-bonded bent-shaped mesogens derived from 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one display fluorescent and mesogenic properties, indicating their potential use in materials science, particularly in the field of liquid crystals (Paul et al., 2014).
Nanoparticle and Rod Formation
Research has been conducted on the synthesis and characterization of nanoparticles and rods of 1,5-bis(2-halophenyl)penta-1,4-dien-3-one derivatives. The study highlights their unique morphological properties, suggesting potential applications in nanotechnology and materials science (Kumar et al., 2016).
Photocrosslinkable Polymers
1,5-Bis(4-hydroxyphenyl)penta-1,4,dien-3-one (HPD) and its derivatives have been utilized in the synthesis of photocrosslinkable polymers. These polymers exhibit interesting photocrosslinking properties and could have applications in materials science and polymer technology (Arun & Reddy, 2004).
Antibacterial Agents
The compound has been identified as a potential lead compound for developing broad-spectrum antibacterial agents. It has shown effective antibacterial activity against a range of pathogenic bacterial strains, suggesting its use in developing new antimicrobial drugs (Rani et al., 2010).
Photoinitiation Abilities
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one derivatives have been studied as photoinitiators of radical polymerization of vinyl monomers. Their high initiation capacity suggests their potential use in the field of photochemistry and polymer science (Novikova et al., 2002).
Thermal Decomposition Kinetics
The compound and its derivatives have been characterized for their thermal decomposition kinetics under non-isothermal conditions. This research contributes to understanding the stability and decomposition behavior of these compounds, which is crucial in various industrial applications (Manikandan et al., 2016).
Pesticide Development
Some derivatives of 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one have been explored as part of a new class of antifungal agents. This study suggests their potential use in developing environmentally friendly and effective pesticides (Rani et al., 2007).
Safety And Hazards
特性
IUPAC Name |
(1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVAHBUBGBLIEY-WGDLNXRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |
CAS RN |
2150-52-9 | |
| Record name | Bis(2-hydroxybenzal)acetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



